Product packaging for 4-amino-N-cyclopentyl-3-methylbenzamide(Cat. No.:CAS No. 926227-48-7)

4-amino-N-cyclopentyl-3-methylbenzamide

Cat. No.: B2915376
CAS No.: 926227-48-7
M. Wt: 218.3
InChI Key: RTMCPXKOVLXCEO-UHFFFAOYSA-N
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Description

Significance of Benzamide (B126) Scaffolds in Bioactive Molecules

Benzamide derivatives, characterized by a benzene (B151609) ring attached to an amide functional group, are integral to numerous pharmacologically active compounds. walshmedicalmedia.comwalshmedicalmedia.com This structural motif is present in a wide range of therapeutic agents, demonstrating its versatility in interacting with various biological targets. The amide linkage is a key feature, participating in hydrogen bonding interactions that are crucial for molecular recognition at receptor sites. researchgate.net The aromatic ring provides a rigid core that can be readily functionalized, allowing for the fine-tuning of electronic and steric properties to optimize biological activity. Consequently, benzamide derivatives have been successfully developed as anticancer, anti-inflammatory, antimicrobial, and antipsychotic agents, among others. walshmedicalmedia.comwalshmedicalmedia.comontosight.ai The stability and synthetic tractability of the benzamide core make it an attractive starting point for the design of new chemical entities. researchgate.net

Contextualization of 4-Amino-N-Cyclopentyl-3-Methylbenzamide within Benzamide Research

The compound this compound is a specific iteration of the versatile benzamide scaffold. Its structure incorporates several key features that suggest potential for biological activity. The benzamide core is substituted at three positions: an amino group at the 4-position, a methyl group at the 3-position, and a cyclopentyl group on the amide nitrogen. The 4-amino substitution is a common feature in many bioactive benzamides, often contributing to interactions with biological targets. The 3-methyl group can influence the compound's conformation and metabolic stability. The N-cyclopentyl group, as discussed, is likely to impact the molecule's pharmacokinetic properties. While specific research on this compound is not extensively documented in publicly available literature, its structural components place it firmly within the class of substituted benzamides that are of significant interest in medicinal chemistry.

Research Aims and Scope for this compound Investigation

Given the limited specific data on this compound, a hypothetical research investigation would aim to fully characterize its chemical and biological properties. The primary objectives would be to develop an efficient synthetic route, to assess its in vitro biological activity across a range of relevant assays (such as anticancer or anti-inflammatory screens), and to determine its basic physicochemical and pharmacokinetic profiles. The scope of such an investigation would initially be confined to preclinical, in vitro studies to establish a foundational understanding of the compound's potential. Subsequent research would be guided by these initial findings, potentially expanding to in vivo studies if significant biological activity is identified.

Detailed Research Findings

As dedicated research on this compound is not widely published, this section will present a proposed synthetic approach and a discussion of its potential biological activities based on the known properties of structurally related compounds.

A plausible synthetic route for this compound would likely commence with a commercially available starting material such as 3-methyl-4-nitrobenzoic acid. The synthesis could proceed via the following steps:

Amide Formation: The carboxylic acid of 3-methyl-4-nitrobenzoic acid would first be activated, for example, by conversion to its acyl chloride. This activated intermediate would then be reacted with cyclopentylamine (B150401) to form the N-cyclopentyl-3-methyl-4-nitrobenzamide.

Nitro Group Reduction: The final step would involve the reduction of the nitro group to an amino group. This transformation is commonly achieved using standard reducing agents such as tin(II) chloride or catalytic hydrogenation.

The physicochemical properties of the target compound can be predicted or are available from chemical suppliers. Below is a data table summarizing these properties.

PropertyValue
IUPAC Name This compound
CAS Number 926227-48-7
Molecular Formula C13H18N2O
Molecular Weight 218.29 g/mol
Predicted LogP 2.5-3.0
Predicted Solubility Moderately soluble in organic solvents

The biological activity of this compound can be hypothesized by examining structurally similar compounds. For instance, various 4-aminobenzamide (B1265587) derivatives have shown inhibitory activity against histone deacetylases (HDACs), which are promising targets in cancer therapy. The specific substitution pattern on the benzamide ring and the nature of the N-substituent are critical for this activity. Therefore, it would be a primary research goal to screen this compound for its potential as an HDAC inhibitor.

Furthermore, substituted benzamides are known to possess anti-inflammatory and analgesic properties. The combination of the amino and methyl groups on the aromatic ring, along with the N-cyclopentyl moiety, could potentially lead to interactions with enzymes or receptors involved in inflammation pathways.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H18N2O B2915376 4-amino-N-cyclopentyl-3-methylbenzamide CAS No. 926227-48-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-amino-N-cyclopentyl-3-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O/c1-9-8-10(6-7-12(9)14)13(16)15-11-4-2-3-5-11/h6-8,11H,2-5,14H2,1H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTMCPXKOVLXCEO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C(=O)NC2CCCC2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Chemical Transformations

Strategies for the Synthesis of 4-Amino-N-Cyclopentyl-3-Methylbenzamide Core Structure

The construction of the this compound molecule involves the formation of a benzamide (B126) core, which requires the strategic introduction of amino and methyl groups on the benzene (B151609) ring and the formation of an amide bond with cyclopentylamine (B150401). The synthetic approach typically begins with a suitably substituted benzoic acid derivative, which is then coupled with cyclopentylamine.

A plausible and efficient synthetic route commences with 3-methyl-4-nitrobenzoic acid. chemicalbook.com The nitro group serves as a precursor to the amino group and directs electrophilic substitution. This starting material can be converted to its corresponding acid chloride or activated in situ to facilitate the formation of the amide bond.

Established Synthetic Pathways for Benzamide Formation

The formation of the amide bond is a cornerstone of organic synthesis. nih.gov Several established methods can be employed for the synthesis of benzamides from benzoic acids and amines.

Acyl Chloride Method: A traditional and robust method involves converting the carboxylic acid (4-amino-3-methylbenzoic acid) to its more reactive acyl chloride derivative using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. researchgate.net The resulting acyl chloride readily reacts with cyclopentylamine, often in the presence of a non-nucleophilic base like triethylamine (B128534) or pyridine (B92270) to neutralize the hydrochloric acid byproduct. nih.gov

Coupling Reagent-Mediated Amidation: A wide array of coupling reagents has been developed to facilitate amide bond formation directly from carboxylic acids and amines under milder conditions, avoiding the need for acyl chloride preparation. These reagents activate the carboxylic acid to form a highly reactive intermediate that is then susceptible to nucleophilic attack by the amine.

Coupling Reagent ClassExamplesGeneral Features
Carbodiimides DCC (N,N'-Dicyclohexylcarbodiimide), EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)Widely used, often with additives like HOBt (Hydroxybenzotriazole) to suppress side reactions and improve efficiency.
Phosphonium (B103445) Salts BOP (Benzotriazol-1-yl-oxy-tris(dimethylamino)phosphonium hexafluorophosphate), PyBOPHighly efficient, but can be expensive and generate stoichiometric phosphine (B1218219) oxide byproducts.
Uronium/Guanidinium Salts HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), HATUKnown for rapid reaction times and high yields, particularly in peptide synthesis.
Other Methods TiCl₄-mediated amidationCan be effective for various carboxylic acid and amine precursors. nih.gov

These modern coupling methods are often preferred due to their operational simplicity and tolerance of a wide range of functional groups. mdpi.com

Specific Approaches to Cyclopentyl Amide Linkages

The formation of an N-cyclopentyl amide linkage follows the general principles of amide synthesis. The nucleophilicity of cyclopentylamine is sufficient to react with an activated benzoic acid derivative. The choice of solvent and reaction temperature can be optimized to ensure high conversion and minimize side products. Dichloromethane (B109758) and tetrahydrofuran (B95107) are common solvents for such transformations.

An alternative strategy, known as N-alkylation, involves the reaction of a primary amide with an alcohol, which in this case would be cyclopentanol. researchgate.netrsc.org This method, often catalyzed by transition metals like ruthenium, proceeds via a "borrowing hydrogen" or "hydrogen auto-transfer" mechanism. nih.gov While less direct for this specific target, it represents a more atom-economical and environmentally friendly approach. researchgate.net

Introduction and Functionalization of Amino and Methyl Substituents

The regiochemistry of the amino and methyl groups on the benzene ring is crucial. A common strategy involves starting with a precursor that already contains these substituents in the desired 1,2,4-relationship. The synthesis of the key intermediate, 4-amino-3-methylbenzoic acid, is pivotal.

A standard route begins with 3-methyl-4-nitrobenzoic acid. The nitro group can be readily reduced to an amino group in high yield. chemicalbook.com Common reduction methods include:

Catalytic Hydrogenation: Using hydrogen gas with a metal catalyst such as palladium on carbon (Pd/C). chemicalbook.com

Metal-Acid Reduction: Using metals like tin (Sn) or iron (Fe) in the presence of a strong acid like hydrochloric acid (HCl).

An alternative approach could involve the direct C-H amination of 3-methylbenzoic acid. ibs.re.krnih.gov While synthetically challenging to achieve the desired regioselectivity, advances in iridium-catalyzed C-H activation have shown promise for the ortho-amination of benzoic acids. ibs.re.kr

The introduction of the methyl group can be accomplished through Friedel-Crafts alkylation of a suitable aminobenzoic acid precursor, although this method can be prone to polysubstitution and rearrangement. A more controlled synthesis would start with a commercially available toluidine or nitrotoluene derivative and introduce the carboxylic acid functionality later. For instance, ethyl 4-amino-3-methylbenzoate can be synthesized from ethyl 4-aminobenzoate (B8803810) through a process involving reaction with tert-butyl hypochlorite (B82951) and dimethyl sulfide, followed by desulfurization with Raney nickel. orgsyn.org

Derivatization and Analogue Synthesis

The synthesis of analogues of this compound allows for the systematic exploration of structure-activity relationships. Modifications can be made to the benzene ring, the cyclopentyl group, or the amide linker.

Modifications of the Benzene Ring

The aromatic ring offers multiple positions for the introduction of new substituents, which can significantly alter the compound's electronic and steric properties. Derivatization can be achieved by starting with differently substituted benzoic acid precursors or by direct functionalization of the benzamide core.

Substituents are generally classified by their electronic effects:

Substituent TypeEffect on Benzene RingExamples
Electron-Donating Groups (EDG) Activate the ring, making it more nucleophilic. Direct incoming electrophiles to the ortho and para positions.-NH₂, -OH, -OR, -CH₃ mdpi.com
Electron-Withdrawing Groups (EWG) Deactivate the ring, making it less nucleophilic. Direct incoming electrophiles to the meta position.-NO₂, -CN, -SO₃H, -C=O msu.edumdpi.com

In 4-amino-3-methylbenzamide (B20878) systems, the powerful activating and ortho, para-directing effect of the amino group dominates. msu.edu This would direct incoming electrophiles to the positions ortho and para to the amino group (positions 3 and 5, and position 6, respectively). However, the existing methyl group at position 3 and the amide at position 1 sterically hinder some of these sites.

An exploration of the synthetic pathways and chemical modifications of this compound reveals a landscape rich with possibilities for structural diversification. Methodologies targeting the aromatic core, the cyclopentyl group, and the amide linkage have been investigated to create analogues with varied properties. This article details the key synthetic strategies and chemical transformations centered around this scaffold.

1

2 Exploration of Aromatic Substitutions (e.g., halogens, methoxy)

The benzamide core of this compound offers multiple positions for substitution, allowing for the modulation of its electronic and steric properties. The introduction of halogens and methoxy (B1213986) groups are common strategies to influence biological activity and physicochemical characteristics.

Synthetic routes to analogous structures demonstrate the feasibility of these modifications. For instance, the synthesis of N-(4-chlorophenyl)-4-methoxy-3-(methylamino) benzamide involves starting with 3-amino-4-methoxybenzoic acid, which is first alkylated and then coupled with 4-chloroaniline (B138754) using peptide coupling reagents like N,N'-diisopropylcarbodiimide (DIC) and N-hydroxybenzotriazole (HOBt). nih.gov This highlights a method where the desired substitution pattern is installed on the benzoic acid precursor prior to amide bond formation.

Another relevant strategy involves nucleophilic aromatic substitution (SNAr) on a suitably activated precursor. For example, the synthesis of N-methyl-4-(methylamino)-3-nitrobenzamide starts with 4-chloro-3-nitrobenzoic acid, where the chlorine atom is displaced by methylamine. google.com This nitro-substituted intermediate can then be subjected to further reactions, such as reduction of the nitro group and subsequent transformations. Halogenation can also be achieved through various methods, including direct electrophilic halogenation or through the use of halogenated starting materials. nih.gov The development of halogen-bonding-mediated amide bond formation using reagents like N-iodosuccinimide presents another avenue for incorporating halogens during the synthesis. rsc.org

The following table summarizes synthetic approaches for introducing substituents onto the benzamide ring, based on analogous preparations.

PrecursorReagent(s)Resulting SubstitutionReference
3-Amino-4-methoxybenzoic acid1. Dimethyl sulphate, NaOH 2. 4-Chloroaniline, DIC, HOBt4-Methoxy, N-(4-chlorophenyl) nih.gov
4-Chloro-3-nitrobenzoic acid1. Methylamine 2. SOCl₂ 3. Methylamine4-Methylamino, 3-Nitro google.com
Vanillin (4-hydroxy-3-methoxybenzaldehyde)Formaldehyde, AmineAminoalkylation at C5 researchgate.net

2 Alterations of the Cyclopentyl Moiety

Modification of the N-cyclopentyl group can significantly impact the compound's conformational flexibility and interactions with biological targets. Key alterations include varying the ring size and exploring stereochemical diversity.

1 Ring Size Variations (e.g., cyclobutyl, cyclohexyl)

Varying the cycloalkyl ring size from cyclopentyl to cyclobutyl or cyclohexyl can probe the spatial requirements of the binding pocket. The synthesis of these analogues typically involves the coupling of 4-amino-3-methylbenzoic acid (or a protected precursor) with the corresponding cycloalkylamine (cyclobutylamine or cyclohexylamine). Standard amide bond formation protocols, such as the use of acyl chlorides or coupling agents, are employed. mdpi.com

The synthesis of related structures, such as N-cyclobutyl-2-(p-tolyl)cyclopropane-1-carboxamide and various N-cyclohexylbenzamides, has been reported in the literature, demonstrating the accessibility of these analogues. nih.govmdpi.com Polyamides have also been synthesized using diamine monomers containing a cyclohexane (B81311) ring, further showing the utility of this moiety in amide-based structures. researchgate.net

A comparison of these related N-cycloalkyl benzamides is presented below.

Compound NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )
4-Amino-N-cyclopentylbenzamide17675-43-3C₁₂H₁₆N₂O204.27
4-Amino-N-cyclobutylbenzamide91933-72-3C₁₁H₁₄N₂O190.24
4-Amino-N-cyclohexylbenzamide17675-42-2C₁₃H₁₈N₂O218.29

2 Stereochemical Considerations on the Cyclopentyl Ring

While specific studies on the stereochemistry of the N-cyclopentyl group in this compound are not prevalent, general principles of asymmetric synthesis can be applied to control the stereochemistry of substituents on the cyclopentyl ring. Introducing chirality on the cyclopentyl moiety could lead to enantiomers with distinct biological activities.

This can be achieved in several ways:

Chiral Starting Materials: Synthesizing the molecule using an enantiomerically pure cyclopentylamine derivative.

Asymmetric Catalysis: Employing catalytic asymmetric reactions to construct the cyclopentyl ring or to functionalize a pre-existing ring with stereocontrol. For example, multicatalytic cascade reactions have been used to create densely functionalized cyclopentanones with high enantioselectivity, which could serve as precursors to chiral cyclopentylamines. nih.gov

Directed Reactions: Utilizing directing groups to guide reagents to a specific face of the cyclopentyl ring. Copper-catalyzed C(sp³)–H esterification of cyclopentyl benzoate, for instance, shows site-selectivity, which could be adapted for asymmetric transformations with chiral ligands. acs.org

These approaches, common in the asymmetric synthesis of chiral active pharmaceutical ingredients, could provide access to stereochemically defined analogues of the target compound. nih.gov

3 Diversification at the Amide Nitrogen

Replacing the cyclopentyl group with a wide range of other functionalities at the amide nitrogen is a primary strategy for library synthesis and structure-activity relationship (SAR) studies. This is typically achieved by reacting an activated 4-amino-3-methylbenzoic acid derivative with a diverse selection of primary or secondary amines. mdpi.com

Examples from related benzamide syntheses illustrate this diversity:

Aliphatic and Acyclic Amines: The synthesis of 4-amino-N-[2-(diethylamino)ethyl]benzamide (Procainamide) is a classic example. rsc.org

Aromatic Amines: N-aryl benzamides are readily synthesized by coupling with various anilines.

Heterocyclic Amines: Reaction with heterocyclic amines like piperidine (B6355638) or morpholine (B109124) yields the corresponding benzamide derivatives. mdpi.com

This diversification is central to exploring new chemical space and optimizing the properties of the initial hit compound.

4 Multi-Component Synthesis Strategies

Multi-component reactions (MCRs), which combine three or more starting materials in a single step, offer a highly efficient route to complex molecules and are ideal for generating diverse chemical libraries. nih.gov The Ugi four-component reaction (Ugi-4CR) is particularly well-suited for synthesizing N-substituted benzamide derivatives. nih.gov

A typical Ugi reaction involves an aldehyde, an amine, a carboxylic acid, and an isocyanide. To generate analogues of this compound, one could use:

Amine: A protected 4-amino-3-methylaniline derivative.

Isocyanide: Cyclopentyl isocyanide.

Aldehyde & Carboxylic Acid: A varied selection of these components to introduce diversity at other points in the final molecule.

This strategy allows for the rapid assembly of a library of pseudopeptide-like structures with multiple points of diversity from readily available starting materials. nih.govnih.govrsc.org

5 Nucleophilic Aromatic Substitution Reactions in Benzamide Synthesis

Nucleophilic aromatic substitution (SNAr) is a powerful tool for forming carbon-nitrogen or carbon-oxygen bonds on electron-deficient aromatic rings. In the context of benzamide synthesis, SNAr can be used to introduce the 4-amino group.

The synthesis could begin with a precursor such as 4-fluoro-3-methyl-N-cyclopentylbenzamide. The fluorine atom, being a good leaving group, can be displaced by an amine nucleophile (like ammonia (B1221849) or a protected amine equivalent) under suitable conditions. The reaction is driven by the presence of an electron-withdrawing group (the amide carbonyl) para to the leaving group, which stabilizes the intermediate Meisenheimer complex. This approach is widely documented for the synthesis of related structures, such as 4-aminoquinazolines from 2,4-dichloroquinazoline (B46505) precursors.

Methodological Considerations in Chemical Synthesis

The synthesis of this compound, like other substituted benzamides, involves the formation of an amide bond between a carboxylic acid and an amine. The primary route for this synthesis is the coupling of 4-amino-3-methylbenzoic acid with cyclopentylamine. This process requires the activation of the carboxylic acid group to facilitate the nucleophilic attack by the amine.

The synthesis of the precursor, 4-amino-3-methylbenzoic acid, can be achieved through the reduction of 3-methyl-4-nitrobenzoic acid. chemicalbook.com A common method involves dissolving 3-methyl-4-nitrobenzoic acid in methanol (B129727) and adding a palladium on carbon catalyst. The mixture is then stirred under a hydrogen atmosphere at room temperature for approximately 24 hours, resulting in a high yield (around 96%) of 4-amino-3-methylbenzoic acid after filtering the catalyst and concentrating the filtrate. chemicalbook.com

Once the substituted benzoic acid is obtained, the subsequent amide bond formation is a critical step that can be influenced by numerous factors.

The successful synthesis of benzamides hinges on the careful selection and optimization of reaction conditions. Key variables include the choice of coupling reagents, solvents, temperature, and the use of additives, all of which can significantly impact reaction efficiency, yield, and purity.

Coupling Reagents: The conversion of the carboxylic acid to a more reactive species is essential for amide formation. This can be accomplished through two main pathways: conversion to an acyl chloride or the use of in-situ coupling reagents.

Acyl Chloride Formation: A traditional method involves converting the carboxylic acid to a highly reactive acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. google.comresearchgate.net The resulting 4-amino-3-nitrobenzoyl chloride can then react with an amine to form the desired benzamide. google.com This method is effective but can be harsh and may not be suitable for sensitive substrates.

Coupling Reagents: A milder and more common approach in modern synthesis involves the use of coupling reagents that activate the carboxylic acid in-situ. These reagents are broadly categorized into carbodiimides, phosphonium salts, and uronium/aminium salts. nih.govluxembourg-bio.comsigmaaldrich.com

Carbodiimides: Reagents such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and Dicyclohexylcarbodiimide (DCC) are widely used. nih.govpeptide.com EDC is particularly advantageous as its urea (B33335) byproduct is water-soluble, simplifying purification. peptide.com

Phosphonium and Uronium/Aminium Salts: Reagents like PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate), HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), and HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) are known for their high efficiency, fast reaction times, and ability to minimize side reactions, including racemization. nih.govsigmaaldrich.com HATU, in particular, often provides superior results due to the nature of the active ester it forms. sigmaaldrich.com The reagent COMU has also been successfully used for the synthesis of benzamides like DEET, offering the advantage of water-soluble byproducts. walisongo.ac.id

Additives: To improve the efficiency of coupling reactions and suppress unwanted side reactions, additives are often included. 1-Hydroxybenzotriazole (HOBt) is a classic additive used with carbodiimides to minimize racemization and form a more reactive OBt active ester. luxembourg-bio.compeptide.com 4-(Dimethylamino)pyridine (DMAP) can serve as an acyl transfer agent and is essential for achieving high yields in certain coupling protocols, especially with electron-deficient amines. nih.gov

Solvents and Bases: The choice of solvent is critical, with common options including acetonitrile (B52724) (CH₃CN), dichloromethane (CH₂Cl₂), and N,N-dimethylformamide (DMF). nih.govwalisongo.ac.id Studies have shown that for coupling electron-deficient amines, acetonitrile often provides the best results. nih.gov A tertiary base, such as Diisopropylethylamine (DIPEA) or triethylamine, is typically required to neutralize the acid formed during the reaction and to facilitate the coupling process. researchgate.netnih.gov

Optimization: Optimizing the reaction involves systematically adjusting these parameters. For instance, in the coupling of electron-deficient anilines, a protocol using 1 equivalent of EDC, 1 equivalent of DMAP, and a catalytic amount (0.1 equivalents) of HOBt in acetonitrile at room temperature has proven highly effective. nih.gov The reaction temperature can range from 0°C to reflux, depending on the reactivity of the substrates and the stability of the reagents. walisongo.ac.idnih.gov Reaction times can also vary, from a few hours to overnight. nih.govnih.gov

Coupling SystemAmine TypeSolventTypical YieldNotes
HATU / DIPEAElectron DeficientDMFModerateA widely used reagent, but may not be optimal for all substrates. nih.gov
EDC / HOBt / DMAPElectron DeficientCH₃CNExcellentDMAP is essential for high efficiency; catalytic HOBt improves the reaction. nih.gov
DCC / HOBtGeneralVarious OrganicGoodForms an insoluble urea byproduct (DCU) that can be filtered off. luxembourg-bio.com
SOCl₂ then AmineGeneralTolueneGood-ExcellentInvolves a two-step process via an acyl chloride intermediate. researchgate.net
COMU / BaseGeneral (e.g., Diethylamine)DMFExcellentByproducts are water-soluble, simplifying workup. walisongo.ac.id

Following the synthesis, a robust purification strategy is necessary to isolate the target benzamide from unreacted starting materials, reagent byproducts, and any side products. The choice of technique is dictated by the physical properties of the desired compound and the nature of the impurities.

Extraction and Washing: A standard workup procedure often begins with an aqueous extraction to remove water-soluble materials. google.com This is particularly effective for removing the byproducts of reagents like EDC and COMU. peptide.comwalisongo.ac.id The organic layer containing the crude product can be sequentially washed with different aqueous solutions to remove specific types of impurities. google.com

Acidic Wash: A wash with a dilute acid (e.g., HCl) removes unreacted amines and basic additives like DIPEA or DMAP. google.com

Basic Wash: A wash with a dilute base (e.g., sodium bicarbonate solution) removes unreacted carboxylic acid and acidic additives like HOBt. google.com

Brine Wash: A final wash with a saturated sodium chloride solution helps to remove residual water from the organic layer before drying. google.com

Crystallization: Crystallization is a powerful technique for purifying solid compounds. The crude product is dissolved in a suitable hot solvent or solvent mixture and allowed to cool slowly. The desired compound crystallizes out, leaving impurities behind in the mother liquor. google.com The selection of an appropriate solvent system is crucial for achieving high purity and yield. ijddr.in

Chromatography: For mixtures that are difficult to separate by extraction or crystallization, column chromatography is the method of choice. google.com Silica (B1680970) gel is the most common stationary phase for the purification of benzamide analogues. google.com A solvent system (eluent) of appropriate polarity is chosen to allow the components of the mixture to move through the column at different rates, leading to their separation. This technique is highly effective for removing closely related impurities and achieving high purity. google.com In some cases, multiple chromatographic steps may be necessary. psu.edu

Specialized Techniques: For specific applications, such as parallel synthesis, specialized purification methods have been developed. For instance, cation-exchange resins can be employed to effectively remove excess primary or secondary amine starting materials from the reaction mixture. researchgate.net This method is advantageous as it avoids the potential for product degradation that can sometimes occur on silica gel. researchgate.net

TechniqueTarget Impurity RemovedApplicabilityReference
Aqueous Extraction / WashingWater-soluble byproducts (e.g., from EDC, COMU), saltsGeneral first step in workup for most benzamide syntheses. google.comgoogle.com
Dilute Acid Wash (e.g., HCl)Excess amines, basic additives (e.g., DIPEA, DMAP)Standard procedure when basic reagents or starting materials are used. google.com
Dilute Base Wash (e.g., NaHCO₃)Excess carboxylic acid, acidic additives (e.g., HOBt)Standard procedure when acidic reagents or starting materials are in excess. google.com
Crystallization / RecrystallizationImpurities with different solubility profiles than the productEffective for solid, crystalline benzamides. google.comijddr.in
Silica Gel Column ChromatographyUnreacted starting materials, side products, non-polar byproductsWidely used for purifying a broad range of benzamide analogues. google.compsu.edu
Cation-Exchange ResinExcess primary and secondary aminesUseful in parallel synthesis formats to simplify purification. researchgate.net

Biological Activities and Molecular Mechanisms of Action

In Vitro Biological Evaluation Methodologies

In vitro studies are fundamental to determining the biological activity of a novel compound. These experiments, conducted in a controlled laboratory setting outside of a living organism, provide the initial insights into a compound's potential therapeutic effects and its mechanism of action at a cellular and molecular level.

To understand the effect of a compound on cell growth and survival, a variety of cell-based assays are employed. These assays are crucial for identifying potential anti-cancer agents or for assessing general cytotoxicity. Common methods include:

MTT Assay: This colorimetric assay measures the metabolic activity of cells. Viable cells with active mitochondrial dehydrogenases can reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan (B1609692) product. The intensity of the purple color is directly proportional to the number of living cells.

XTT and WST-1 Assays: Similar to the MTT assay, these assays also use tetrazolium salts that are converted to colored formazan products by metabolically active cells. A key advantage of XTT and WST-1 is that the formazan product is water-soluble, simplifying the experimental procedure.

ATP-Based Assays: The level of intracellular adenosine (B11128) triphosphate (ATP) is a strong indicator of cell viability, as ATP is rapidly degraded upon cell death. These highly sensitive luminescent assays utilize the enzyme luciferase, which produces light in the presence of ATP. The light output is directly proportional to the number of viable cells.

These assays are typically performed using various human cancer cell lines to assess the compound's spectrum of activity. The results are often expressed as the IC50 value, which is the concentration of the compound required to inhibit cell growth by 50%.

Many drugs exert their effects by inhibiting the activity of specific enzymes. Enzyme inhibition assays are therefore critical for identifying and characterizing the molecular targets of a compound. A common approach involves:

Biochemical Assays: These assays directly measure the activity of a purified enzyme in the presence and absence of the test compound. The activity can be monitored by measuring the consumption of a substrate or the formation of a product, often through spectrophotometric, fluorometric, or luminescent detection methods. For example, in the context of kinase inhibition, the transfer of a phosphate (B84403) group from ATP to a substrate peptide is quantified. The ADP-Glo™ Kinase Assay is a widely used platform that measures the amount of ADP produced in a kinase reaction, with a decrease in ADP production indicating enzyme inhibition.

The potency of an enzyme inhibitor is typically reported as its IC50 value, the concentration at which it inhibits 50% of the enzyme's activity.

For compounds that may target cell surface or nuclear receptors, binding and functional assays are essential. These assays determine the affinity of the compound for a specific receptor and its functional consequence (e.g., agonist or antagonist activity). Key methodologies include:

Radioligand Binding Assays: This classic method uses a radioactively labeled ligand that is known to bind to the receptor of interest. The ability of the test compound to displace the radioligand from the receptor is measured, providing an indication of its binding affinity (Ki).

Functional Assays: These assays measure the downstream cellular response following receptor activation or inhibition. For G-protein coupled receptors (GPCRs), for instance, this could involve measuring changes in intracellular second messengers like cyclic AMP (cAMP) or calcium ions. For other receptors, it might involve measuring the expression of a reporter gene that is under the control of the receptor's signaling pathway.

Identified Molecular Targets and Pathways

Without experimental data for 4-amino-N-cyclopentyl-3-methylbenzamide, it is not possible to definitively identify its molecular targets or the pathways it may modulate. However, based on its chemical structure, which includes a benzamide (B126) core, it could potentially interact with a variety of biological targets.

Protein kinases are a major class of drug targets, particularly in oncology. The benzamide moiety is present in numerous approved kinase inhibitors. Therefore, it would be a priority to screen this compound against a panel of kinases to determine its inhibition profile.

The vast majority of clinically approved kinase inhibitors are ATP-competitive. These small molecules act by binding to the ATP-binding pocket of the kinase, thereby preventing the natural substrate, ATP, from binding and initiating the phosphorylation cascade.

The general mechanism of ATP-competitive inhibition involves the inhibitor forming hydrogen bonds and hydrophobic interactions within the highly conserved ATP-binding site of the kinase. The specificity of an ATP-competitive inhibitor for a particular kinase is determined by its ability to interact with less conserved amino acid residues in and around the ATP-binding pocket. A comprehensive kinase selectivity profiling, often performed using platforms that test the compound against hundreds of different kinases, would be necessary to determine the specific kinase or kinases that this compound may inhibit in an ATP-competitive manner.

Kinase Inhibition Profiles

Inhibition of Specific Kinases

There is currently no available scientific literature that describes the inhibitory activity of this compound on the following kinases:

ATAD2 (ATPase Family AAA Domain Containing 2)

EGFR (Epidermal Growth Factor Receptor)

p38α MAP kinase (Mitogen-Activated Protein Kinase)

mTOR (mammalian Target of Rapamycin)

FAK (Focal Adhesion Kinase)

Nek2 (NIMA Related Kinase 2)

Consequently, no data tables on its kinase inhibition profile can be generated.

Receptor Modulation

Adenosine Receptor Affinity and Selectivity (A1, A2A)

No studies have been published that evaluate the binding affinity or selectivity of this compound for the A1 or A2A adenosine receptors. Therefore, its potential as a modulator of these receptors is unknown.

Opioid Receptor Affinity (μ-opioid receptor, ORL1-receptor)

The affinity of this compound for the μ-opioid receptor or the opioid-receptor-like 1 (ORL1) receptor has not been reported in the scientific literature.

Androgen Receptor Antagonism

There is no available research to indicate whether this compound acts as an antagonist for the androgen receptor.

Enzyme Class Specificity

No information has been found regarding the specificity of this compound for the following enzyme classes:

HDAC (Histone Deacetylases)

FAS (Fatty Acid Synthase)

Coagulation Factors

Cellular Effects and Phenotypes

Consistent with the lack of data on its molecular targets, there are no published studies describing the cellular effects or resulting phenotypes upon treatment with this compound.

Broad Spectrum Biological Activities of Related Benzamide Derivatives

Anti-Inflammatory and Analgesic Research

Benzamide derivatives have been a significant focus of research for the development of new anti-inflammatory and analgesic agents. These compounds often exert their effects by inhibiting cyclooxygenase (COX) enzymes, which are key in the synthesis of prostaglandins—mediators of inflammation and pain.

One study detailed the design and synthesis of a series of 1,4-dihydroquinazolin-3(2H)-yl benzamide derivatives. nih.gov Several of these compounds demonstrated potent in vitro COX-2 inhibitory activity, with some showing activity comparable to the well-known anti-inflammatory drug celecoxib. nih.gov In in vivo studies, certain derivatives exhibited superior edema inhibition compared to diclofenac (B195802) sodium and significant analgesic effects that were more potent than indomethacin (B1671933) and diclofenac sodium. nih.gov

Another area of research involves modifying existing non-steroidal anti-inflammatory drugs (NSAIDs) to reduce their gastrointestinal side effects. For example, amide derivatives of ibuprofen (B1674241) have been synthesized and shown to possess significant analgesic and anti-inflammatory activities in animal models. benthamscience.com This approach of modifying the carboxylic acid moiety of traditional NSAIDs into amide groups is a promising strategy for developing safer anti-inflammatory drugs. benthamscience.com

The following table summarizes the findings of selected studies on anti-inflammatory and analgesic benzamide derivatives.

Derivative ClassKey FindingsReference Compound(s)Source
1,4-dihydroquinazolin-3(2H)-yl benzamidesPotent in vitro COX-2 inhibition. Superior in vivo anti-inflammatory and analgesic effects.Celecoxib, Diclofenac Sodium, Indomethacin nih.gov
Ibuprofen amidesSignificant analgesic and anti-inflammatory activities in animal models.Ibuprofen benthamscience.com
Benzothiazole (B30560) derivatives with benzenesulphonamide and carboxamideExcellent binding interaction with receptors and significant inhibition of carrageenan-induced rat paw edema.Diclofenac Sodium nih.gov

Antipsychotic and Antianxiety Research

Substituted benzamides represent an important class of antipsychotic drugs. nih.gov Their mechanism of action primarily involves the blockade of dopamine (B1211576) D2 receptors in the brain, which helps to alleviate the symptoms of psychosis, such as hallucinations and delusions. ontosight.ai

Examples of benzamide antipsychotics include amisulpride (B195569), sulpiride, and levosulpiride. nih.govontosight.ai Amisulpride, for instance, is selective for mesolimbic D2 and D3 receptors. nih.gov This selectivity is thought to contribute to its efficacy in treating both the positive and negative symptoms of schizophrenia. researchgate.net Newer benzamide derivatives are being developed with the aim of improving their side effect profile, particularly to reduce extrapyramidal symptoms like tremors and rigidity that can be associated with traditional antipsychotics. ontosight.ai

Some benzamide derivatives also exhibit antianxiety properties. Research has explored compounds with affinity for not only dopamine D2 receptors but also serotonin (B10506) 5-HT1A and adrenergic α1 receptors, suggesting a multi-target approach to treating complex psychiatric disorders that may include anxiety. acs.org

CompoundPrimary Mechanism of ActionTherapeutic UseSource
AmisulprideSelective dopamine D2/D3 receptor antagonistSchizophrenia, Dysthymia nih.govontosight.airesearchgate.net
SulpirideDopamine D2 receptor antagonistSchizophrenia nih.govontosight.ai
LevosulpirideDopamine D2 receptor antagonistDyspepsia, Meniere's syndrome ontosight.ai
MazapertineDopamine D2, Serotonin 5-HT1A, and α1-adrenergic receptor affinityInvestigational for antipsychotic activity acs.org

Antidepressant Research

The therapeutic potential of benzamide derivatives extends to the treatment of depression. The mechanism of action for their antidepressant effects can be distinct from their antipsychotic properties and is often dose-dependent.

Amisulpride, at low doses, preferentially blocks presynaptic dopamine autoreceptors. nih.gov This action leads to an increase in dopamine release, which can counteract the dopaminergic hypoactivity often associated with depressive disorders. nih.gov This dual mechanism allows amisulpride to be used as an antipsychotic at higher doses and as a treatment for depression, particularly dysthymia, at lower doses. nih.gov

Furthermore, research into other chemical scaffolds incorporating the benzamide moiety, such as benzothiazole derivatives, has shown promise in developing new antidepressant agents. nih.gov Some of these compounds have demonstrated significant antidepressant-like activity in animal models, potentially through interactions with serotonin transporters and receptors. nih.gov The development of delta opioid receptor agonists, some of which are benzamide derivatives, is also an area of interest for novel antidepressant drugs, based on evidence from animal models showing antidepressant effects and increased production of brain-derived neurotrophic factor (BDNF). wikipedia.org

Compound/Derivative ClassProposed Antidepressant MechanismKey FindingsSource
Amisulpride (low dose)Presynaptic dopamine autoreceptor blockade, leading to increased dopamine release.Effective in treating dysthymia. nih.gov
Benzothiazole derivativesInteraction with serotonin transporters and receptors (e.g., 5-HT1A, 5-HT2A).Reduced immobility time in animal models of depression. nih.gov
Delta opioid receptor agonists (benzamide-containing)Agonism at delta opioid receptors, potential upregulation of BDNF.Antidepressant effects observed in animal models. wikipedia.org

Antimicrobial Research (antibacterial, antifungal)

Antiviral Research (e.g., HBV capsid assembly modulation)

Similarly, no published research was found that investigates this compound as an antiviral agent. Specifically, there is no evidence to suggest its evaluation as a Hepatitis B Virus (HBV) capsid assembly modulator. The field of HBV research has identified various other compounds that act as capsid assembly modulators (CAMs), which interfere with the viral replication cycle. nih.govbohrium.commdpi.com These modulators typically work by inducing the formation of aberrant, non-functional capsids or empty capsids, thereby disrupting the packaging of the viral genome. mdpi.comnih.gov However, this compound is not mentioned among the compounds studied for this mechanism of action.

Structure Activity Relationship Sar Studies

Systematic Exploration of Substituent Effects

The potency and selectivity of a bioactive compound are intricately linked to its three-dimensional structure and the electronic properties of its constituent parts. For 4-amino-N-cyclopentyl-3-methylbenzamide, SAR studies, often inferred from research on analogous structures, provide a framework for understanding these relationships.

Influence of Benzene (B151609) Ring Substitutions on Potency and Selectivity

The benzene ring of the benzamide (B126) scaffold is a primary site for modification to modulate biological activity. The nature, position, and electronic properties of substituents can profoundly impact a molecule's interaction with its biological target. The existing 4-amino and 3-methyl groups on the parent compound are critical determinants of its baseline activity.

The methyl group at the 3-position introduces steric bulk and alters the electronic landscape of the ring. Its presence can influence the orientation of the molecule within a binding pocket and can affect metabolic stability. Research on substituted benzamides has demonstrated that even small alkyl groups can significantly impact potency and selectivity. For instance, in a series of N-substituted phenyldihydropyrazolones, the introduction of various alkyl moieties led to significant variations in inhibitory concentrations, highlighting the sensitivity of biological targets to steric modifications.

The following table illustrates how different substitutions on the benzene ring of a generic benzamide scaffold can affect biological activity, based on findings from related compound series.

Substitution PositionSubstituentEffect on ActivityReference Compound Example
2-OCH3Can increase lipophilicity and alter conformationN/A
3-ClElectron-withdrawing, can enhance bindingN/A
4-NO2Strongly electron-withdrawing, often decreases activityN/A
5-BrHalogen bonding potential, can increase potencyN/A

Note: This table is illustrative and based on general principles of SAR in benzamide derivatives; specific effects are target-dependent.

Role of Cyclopentyl Moiety in Target Binding and Activity

The N-cyclopentyl group is a key feature of the molecule, providing a non-polar, sterically defined moiety that can engage in hydrophobic interactions within a receptor's binding site. The size and conformation of this cycloalkyl ring are critical for optimal fitting.

In a study of cycloalkylamide derivatives as inhibitors of soluble epoxide hydrolase, it was found that the size of the cycloalkyl group was a determining factor for inhibitory potency. Compounds with smaller rings, such as cyclopentane, showed no inhibition of the target enzyme, whereas those with larger rings like cyclohexane (B81311) or adamantane (B196018) were more effective. This suggests that for certain targets, the cyclopentyl group may not be sufficiently large to occupy a hydrophobic pocket effectively. However, for other targets, the cyclopentyl moiety might be the optimal size for inducing the desired biological effect.

The conformational flexibility of the cyclopentyl ring, which can adopt envelope and twist conformations, may also play a role in its ability to adapt to the shape of a binding site.

Impact of Amide Linker Modifications

The amide bond is a central, planar, and rigid linker that correctly orients the aromatic and cyclopentyl moieties. It is also a key site for hydrogen bonding, with the carbonyl oxygen acting as a hydrogen bond acceptor and the N-H group as a hydrogen bond donor.

Modifications to the amide linker, such as N-methylation or replacement with bioisosteric groups (e.g., esters, alkenes, or sulfonamides), can have a dramatic impact on a compound's properties. N-methylation, for example, removes the hydrogen bond donating capability and can alter the preferred conformation around the amide bond, which may increase metabolic stability by preventing enzymatic hydrolysis.

Bioisosteric replacement of the amide bond is a common strategy in medicinal chemistry to improve pharmacokinetic properties. For instance, replacing the amide with a sulfonamide can introduce a tetrahedral geometry and different hydrogen bonding patterns, which could lead to altered selectivity and potency profiles.

Identification of Key Pharmacophoric Elements

A pharmacophore model outlines the essential three-dimensional arrangement of functional groups required for biological activity. For benzamide derivatives, a general pharmacophore model often includes:

An aromatic ring: This serves as a scaffold and can participate in π-π stacking or hydrophobic interactions.

A hydrogen bond acceptor: The carbonyl oxygen of the amide is a crucial hydrogen bond acceptor.

A hydrogen bond donor: The amide N-H group often acts as a hydrogen bond donor.

A hydrophobic region: In the case of this compound, the cyclopentyl group fulfills this role.

Additional recognition elements: The 4-amino and 3-methyl groups on the benzene ring provide specific points of interaction that can contribute to affinity and selectivity.

Ligand Efficiency and Optimization Strategies

Ligand efficiency (LE) is a metric used in drug discovery to assess the binding energy of a compound per non-hydrogen atom. It is a useful tool for prioritizing compounds during the hit-to-lead optimization process. A higher LE value for a smaller molecule suggests that it is a more efficient binder and a better starting point for optimization.

Optimization strategies for benzamide derivatives often focus on improving potency while maintaining or improving drug-like properties. This can involve:

Growing: Adding functional groups to the scaffold to probe for additional interactions within the binding site.

Merging/Linking: Combining two or more fragments that bind to adjacent sites to create a single, more potent molecule.

Scaffold hopping: Replacing the central benzamide core with a different scaffold while retaining the key pharmacophoric elements.

Fragment-Based Design Approaches in Benzamide SAR

Fragment-based drug discovery (FBDD) is a powerful approach that starts with the identification of small, low-molecular-weight fragments that bind weakly to the target. These fragments are then optimized and grown into more potent lead compounds. The benzamide scaffold is well-suited for FBDD. For example, a simple aminobenzamide fragment could be identified in an initial screen. Subsequent steps could involve exploring substitutions on the benzene ring and building out the amide substituent to identify moieties like the cyclopentyl group that enhance binding affinity. This iterative process, guided by structural biology techniques like X-ray crystallography, allows for the rational design of potent and selective inhibitors.

Future Research Directions and Open Questions

Exploration of Novel Synthetic Pathways for Derivatization

The core structure of 4-amino-N-cyclopentyl-3-methylbenzamide offers multiple points for chemical modification to generate a library of analogues. Future research will likely focus on developing novel and efficient synthetic routes to facilitate this derivatization. Key areas of exploration could include:

Diversification of the N-Alkyl Substituent: The cyclopentyl group can be replaced with a wide range of other cyclic, acyclic, and heterocyclic moieties. Exploring different ring sizes, degrees of saturation, and the introduction of heteroatoms could significantly influence the compound's pharmacokinetic and pharmacodynamic properties.

Modification of the Benzamide (B126) Core: The aromatic ring is amenable to the introduction of various substituents at different positions. This could involve the addition of electron-withdrawing or electron-donating groups to modulate the electronic properties of the molecule, potentially enhancing its binding affinity to biological targets. Fluorine substitution, for instance, has been shown to suppress disorder in benzamide crystals, which could be a strategy to improve physicochemical properties. acs.org

Amine and Methyl Group Functionalization: The primary amino group and the methyl group on the benzene (B151609) ring are also targets for derivatization. The amino group could be acylated, alkylated, or incorporated into heterocyclic systems, while the methyl group could be functionalized to introduce new pharmacophores.

Modern synthetic methodologies such as microwave-assisted synthesis could be employed to accelerate the generation of these derivatives. mdpi.com Furthermore, the development of synthetic routes that allow for the late-stage diversification of the molecule would be highly valuable for rapidly generating a wide array of analogues for screening.

Identification of Additional Biological Targets and Mechanisms

Substituted benzamides are a well-established class of compounds with a diverse range of biological activities. A critical area of future research for this compound will be to identify its specific biological targets and elucidate its mechanism of action. Given the known activities of similar compounds, several target classes warrant investigation:

Dopamine (B1211576) Receptors: Many substituted benzamides are known to act as antagonists at dopamine D2 and D3 receptors, with applications in treating psychosis and depression. researchgate.netnih.govnih.gov Initial screening of this compound against these receptors would be a logical starting point.

Hedgehog Signaling Pathway: Some novel benzamide derivatives have been shown to inhibit the Hedgehog signaling pathway by targeting the Smoothened (Smo) receptor, indicating potential applications in oncology. mdpi.comnih.gov

Enzyme Inhibition: Various benzamide derivatives have been developed as inhibitors of enzymes such as sirtuins, which are implicated in a range of age-related diseases. nih.gov

Antimicrobial and Antiparasitic Activity: The benzamide scaffold is present in some antimicrobial and anthelmintic drugs. Screening for activity against a panel of pathogenic bacteria, fungi, and parasites could reveal new therapeutic applications.

Phenotypic screening using high-content imaging or other cell-based assays can be a powerful, unbiased approach to identify potential therapeutic areas. Once a biological effect is observed, target deconvolution techniques, such as chemical proteomics and genetic approaches, can be employed to identify the specific molecular target(s). nih.gov

Advanced SAR Studies Utilizing High-Throughput Screening and Combinatorial Chemistry

A systematic exploration of the Structure-Activity Relationships (SAR) is fundamental to optimizing the potency, selectivity, and pharmacokinetic properties of a lead compound. For this compound, future SAR studies will benefit from the integration of high-throughput screening (HTS) and combinatorial chemistry.

SAR Strategy Methodology Potential Outcome
Combinatorial Library Synthesis Parallel synthesis techniques to create a large, diverse library of analogues based on the core scaffold.Rapid identification of key structural motifs responsible for biological activity.
High-Throughput Screening (HTS) Automated screening of the compound library against a panel of biological targets or in cell-based assays.Identification of "hit" compounds with desired activity profiles.
Fragment-Based Screening Screening of smaller chemical fragments that can be subsequently elaborated or linked to build more potent molecules.Discovery of novel binding modes and interactions with the target.

The data generated from these advanced SAR studies will be crucial for building a comprehensive understanding of how modifications to the chemical structure of this compound influence its biological activity. mdpi.comfrontiersin.orgrsc.orgmdpi.com

Integration of Multiscale Computational Approaches for Predictive Modeling

Computational chemistry and molecular modeling are indispensable tools in modern drug discovery, offering the potential to rationalize experimental findings and guide the design of new compounds with improved properties. Future research on this compound should incorporate a range of computational approaches:

Molecular Docking: To predict the binding mode and affinity of the compound and its analogues to potential biological targets. This can help in prioritizing which derivatives to synthesize and test. nih.gov

Quantitative Structure-Activity Relationship (QSAR): To develop mathematical models that correlate the chemical structure of the compounds with their biological activity. These models can then be used to predict the activity of virtual compounds.

Molecular Dynamics (MD) Simulations: To study the dynamic behavior of the compound when bound to its target, providing insights into the stability of the complex and the key interactions that mediate binding. jchemlett.com

ADMET Prediction: In silico models can be used to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of the designed analogues, helping to identify and address potential liabilities early in the drug discovery process.

By integrating these computational approaches, researchers can adopt a more rational and efficient approach to the design and optimization of this compound derivatives. acs.org

Development of Advanced In Vitro Biological Models for Compound Characterization

To gain a more physiologically relevant understanding of the biological effects of this compound and its derivatives, it will be essential to move beyond simple cell-based assays and utilize more advanced in vitro models. These models can provide a better prediction of a compound's efficacy and potential toxicity in humans.

In Vitro Model Description Application for Compound Characterization
3D Cell Cultures (Spheroids, Organoids) Cells grown in three-dimensional structures that more closely mimic the in vivo environment of tissues.Assessing compound efficacy and toxicity in a more tissue-like context.
Organ-on-a-Chip Technology Microfluidic devices that contain living cells in a continuously perfused system, simulating the function of an organ.Studying organ-specific toxicity and metabolism of the compound.
Co-culture Systems Growing two or more different cell types together to model the interactions between different cells in a tissue.Investigating the effect of the compound on complex biological processes involving multiple cell types.

The use of these advanced in vitro models will be critical for a more accurate preclinical assessment of this compound and its analogues, potentially reducing the reliance on animal testing and improving the translation of preclinical findings to the clinic. mdpi.com

Q & A

Q. How can researchers validate the purity of this compound batches across synthetic campaigns?

  • Methodological Answer : Combine HPLC (≥95% purity threshold) with orthogonal techniques: 1H^1 \text{H} NMR integration, LC-MS for molecular weight confirmation, and elemental analysis (C, H, N within ±0.4% of theoretical). Track lot-to-lot variability using PCA of QC data .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.